Norjuziphine, (+/-)-
Description
Significance of Norjuziphine (B1255576) as a Natural Product Alkaloid in Chemical Biology
The importance of Norjuziphine in chemical biology stems from its demonstrated biological activities, which render it a valuable molecular probe for investigating various cellular processes. Research has primarily focused on a few key areas where Norjuziphine and its derivatives exhibit notable effects.
One of the most well-documented activities of Norjuziphine is its ability to inhibit melanogenesis. medchemexpress.comoup.com In a study utilizing murine B16 melanoma 4A5 cells, Norjuziphine was found to inhibit theophylline-stimulated melanin (B1238610) production with a half-maximal inhibitory concentration (IC50) of 14.4 μM. medchemexpress.commedchemexpress.eu This finding positions Norjuziphine as a promising candidate for research into skin pigmentation disorders and the development of skin-whitening agents. medchemexpress.combiointerfaceresearch.com The inhibitory mechanism is linked to the suppression of mRNA expression for tyrosinase, a key enzyme in the melanin synthesis pathway. mdpi.com
Furthermore, Norjuziphine has been identified as having antiplatelet aggregation properties. chemfaces.com It was isolated from the Formosan plant Corydalis tashiroi along with other alkaloids, all of which demonstrated the ability to inhibit platelet aggregation in laboratory tests. chemfaces.com
The chemical scaffold of Norjuziphine also serves as a foundation for synthetic modifications, leading to new derivatives with distinct biological profiles. For instance, a synthesized analogue, (•)-N-methoxycarbonyl-norjuziphine, isolated from Litsea cubeba, has shown cytotoxic activity against human leukemia (HL-60) and breast cancer (MCF-7) cell lines, with IC50 values of 18.1 μM and 15.0 μM, respectively. tandfonline.comresearchgate.net This highlights the potential of the Norjuziphine backbone in the discovery of novel anticancer agents.
Table 2: Investigated Biological Activities of Norjuziphine and its Derivatives
| Compound | Activity | Model System | Finding | Source |
|---|---|---|---|---|
| Norjuziphine | Melanogenesis Inhibition | Murine B16 melanoma 4A5 cells | IC50 = 14.4 μM | medchemexpress.commedchemexpress.eu |
| Norjuziphine | Antiplatelet Aggregation | In vitro assay | Possessed antiplatelet aggregation activity | chemfaces.com |
| (•)-N-methoxycarbonyl-norjuziphine | Cytotoxicity | HL-60 (Human leukemia) cells | IC50 = 18.1 μM | tandfonline.comresearchgate.net |
| (•)-N-methoxycarbonyl-norjuziphine | Cytotoxicity | MCF-7 (Human breast cancer) cells | IC50 = 15.0 μM | tandfonline.comresearchgate.net |
Current Research Landscape and Emerging Directions for Norjuziphine Studies
The current research landscape for Norjuziphine is dynamic, with several key areas of investigation shaping our understanding of this alkaloid.
Isolation, Biosynthesis, and Analysis:
Phytochemical Exploration: Researchers continue to isolate Norjuziphine from new plant sources, which aids in the chemotaxonomic classification of plants and uncovers new natural sources of the compound. redalyc.orgresearchgate.net
Biosynthetic Pathways: A significant research thrust is the elucidation of the biosynthetic pathway of Norjuziphine within the broader context of benzylisoquinoline alkaloid (BIA) metabolism. maxapress.commaxapress.com Studies in the sacred lotus (B1177795) suggest that BIAs in this plant are formed from the precursor (S)-norcoclaurine, which undergoes a series of enzymatic modifications to produce a variety of alkaloids, including Norjuziphine. maxapress.com Understanding the genes and enzymes involved, such as O-methyltransferases and cytochrome P450 monooxygenases, is a key focus. maxapress.comresearchgate.net
Analytical Methodologies: The development and refinement of analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are crucial for the accurate quantification of Norjuziphine in complex plant extracts and for quality control purposes. mdpi.comnih.gov
Synthesis and Structure-Activity Relationship (SAR) Studies:
Chemical Synthesis: The total synthesis and semi-synthesis of Norjuziphine and its analogues are being pursued. rsc.orglookchem.com These efforts not only provide a renewable source of the compound for biological testing but also allow for the creation of novel derivatives with potentially enhanced or new activities. The synthesis of (•)-N-methoxycarbonyl-norjuziphine is a prime example of this approach. tandfonline.com
Structure-Activity Relationship: By synthesizing and testing various analogues, researchers can probe the structure-activity relationships of the Norjuziphine scaffold. This is essential for understanding which parts of the molecule are critical for its biological effects and for designing more potent and selective compounds. mdpi.comresearchgate.net
Emerging Directions: The future of Norjuziphine research points toward several exciting directions. There is considerable potential in screening Norjuziphine for a wider range of biological activities, given the diverse pharmacological profiles of other isoquinoline (B145761) alkaloids, which include antimicrobial, anti-inflammatory, and neuroprotective properties. ontosight.ainih.govrsc.org Furthermore, leveraging Norjuziphine as a lead compound in medicinal chemistry programs could pave the way for new therapeutic agents. Another underexplored avenue is the investigation of its ecological role, such as its function in plant defense mechanisms against herbivores and pathogens, a common purpose for alkaloids in nature. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-21-15-7-4-12-8-9-18-14(16(12)17(15)20)10-11-2-5-13(19)6-3-11/h2-7,14,18-20H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWMZVREXWPYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCNC2CC3=CC=C(C=C3)O)C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82373-01-1 | |
| Record name | Norjuziphine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082373011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORJUZIPHINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77N461426O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Isolation Methodologies of Norjuziphine
Botanical Sources and Phytochemical Context of Norjuziphine (B1255576)
The presence of Norjuziphine is not widespread but is concentrated in specific genera known for producing a rich array of alkaloids. Research has pinpointed its occurrence in the Nelumbonaceae, Papaveraceae, Lauraceae, and Annonaceae families, among others. In these plants, Norjuziphine exists as part of a complex mixture of structurally related alkaloids, which necessitates robust analytical methods for its identification and separation.
The sacred lotus (B1177795), Nelumbo nucifera, is a well-documented source of Norjuziphine. medchemexpress.commedchemexpress.commedchemexpress.com Specifically, the compound has been isolated from the flower buds of the plant. nih.govnih.govmaxapress.com In a comprehensive study aimed at the quantitative determination of alkaloids in lotus flowers, Norjuziphine was isolated from a methanol (B129727) extract of the dried flower buds, yielding 0.0003% of the initial dried material. nih.gov This research utilized liquid chromatography-mass spectrometry (LC-MS) for both quantification and identification. nih.gov
The phytochemical landscape of Nelumbo nucifera is rich with various alkaloids, and Norjuziphine is found alongside several other benzylisoquinoline and aporphine (B1220529) alkaloids. koreascience.krphytojournal.comchemijournal.com Key co-occurring alkaloids identified in the flower buds include nuciferine (B1677029), nornuciferine, N-methylasimilobine, asimilobine, pronuciferine, armepavine (B1667600), norarmepavine, N-methylcoclaurine, and coclaurine (B195748). nih.gov The presence of this diverse alkaloidal profile makes the isolation of pure Norjuziphine a significant challenge. nih.govresearchgate.net
Several species within the Corydalis genus, part of the Papaveraceae family, have been identified as sources of Norjuziphine. scholaris.ca Research on the Formosan plant Corydalis tashiroi led to the isolation of Norjuziphine from the entire plant. researchgate.netnih.gov In this context, it was found together with a new tetrahydroprotoberberine N-oxide alkaloid and 6-methoxydihydrosanguinarine. researchgate.netnih.gov
Further investigations into Corydalis bulleyana also resulted in the isolation of (+)-Norjuziphine as one of twenty-three distinct isoquinoline-type alkaloids from the whole plant. thieme-connect.com Additionally, the tubers of Corydalis incisa are reported to contain Norjuziphine. chemfaces.com The genus Corydalis is characterized by its complex alkaloid chemistry, primarily featuring isoquinoline (B145761) derivatives such as protoberberines and protopines, which form the phytochemical background from which Norjuziphine must be separated. semanticscholar.orgresearchgate.net
The Lauraceae family, known for its production of benzyltetrahydroisoquinoline alkaloids, includes species that synthesize Norjuziphine. rsc.orgsci-hub.se Notably, the compound has been isolated from the roots of Lindera aggregata. nih.govms-editions.cl In this species, Norjuziphine is part of an alkaloidal fraction that includes other major isoquinoline alkaloids such as norisoboldine, boldine, linderaline, isoboldine, and reticuline. kyobobook.co.kr The co-occurrence of these structurally similar compounds underscores the need for high-resolution separation techniques for its purification. kyobobook.co.kr
Norjuziphine has also been identified in other, less common botanical genera. In the Menispermaceae family, it has been isolated from the roots of Pachygone ovata, a woody climber. chemfaces.comresearchgate.netnih.gov Within this plant, Norjuziphine is classified as a benzyltetrahydroisoquinoline alkaloid and is found among a host of other alkaloids, including liriodenine, coclaurine, trilobine, magnoflorine, stepholidine, coreximine, and isoboldine. nih.govtandfonline.comresearchgate.net
In the Annonaceae family, research on Onychopetalum amazonicum has led to the tentative identification of Norjuziphine in the leaves. scispace.comscielo.brscite.ai This identification was achieved using modern analytical techniques, specifically leaf spray mass spectrometry (LS-MS), which allows for rapid profiling of chemical constituents directly from plant tissue. researchgate.netresearchgate.net In O. amazonicum, Norjuziphine is associated with other isoquinoline-derived alkaloids like reticuline, nornuciferine, and anonaine. scispace.comscielo.br
| Plant Species | Family | Plant Part(s) | Notable Co-occurring Alkaloids | Reference(s) |
|---|---|---|---|---|
| Nelumbo nucifera | Nelumbonaceae | Flower Buds | Nuciferine, Nornuciferine, Asimilobine, Armepavine, Coclaurine | nih.govnih.gov |
| Corydalis tashiroi | Papaveraceae | Whole Plant | (-)-cis-isocorypalmine N-oxide, 6-methoxydihydrosanguinarine | researchgate.netnih.gov |
| Corydalis bulleyana | Papaveraceae | Whole Plant | Protopine, Stylopine, Scoulerine, Isoboldine | thieme-connect.com |
| Lindera aggregata | Lauraceae | Roots | Norisoboldine, Boldine, Isoboldine, Reticuline | nih.govkyobobook.co.kr |
| Pachygone ovata | Menispermaceae | Roots | Liriodenine, Coclaurine, Trilobine, Stepholidine, Isoboldine | researchgate.netnih.gov |
| Onychopetalum amazonicum | Annonaceae | Leaves | Reticuline, Nornuciferine, Nuciferine, Anonaine | scispace.comscielo.br |
Norjuziphine in Lauraceous Plants (e.g., Lindera aggregata, Litsea cubeba) Research
Advanced Extraction and Purification Techniques for Norjuziphine Research
The isolation of alkaloids like Norjuziphine from raw plant materials is a multi-step process that exploits their unique chemical properties. nih.gov Modern chromatographic techniques are often employed for final purification, but the initial extraction is typically based on classical solvent extraction methods grounded in the acid-base nature of alkaloids. mdpi.comscielo.br
The fundamental principle governing the extraction of alkaloids is the manipulation of their solubility through pH adjustment, a process commonly known as acid-base extraction. wikipedia.orgalfa-chemistry.com The mechanism relies on the nitrogen atom present in the alkaloid structure, which imparts basic properties. wikipedia.org
The process can be summarized in the following steps:
Preparation of Plant Material : The plant material is dried and pulverized to increase the surface area, which facilitates efficient solvent penetration. lifeasible.com
Basification : The powdered plant material is treated with an alkaline solution, such as ammonia (B1221849) or lime. alfa-chemistry.comslideshare.net In their natural state, alkaloids often exist as salts of organic acids, which are polar and have some solubility in water or alcohol. wikipedia.org The added base deprotonates the nitrogen atom, converting the alkaloid salt into its free base form.
Extraction with Organic Solvent : The free base form of the alkaloid is significantly less polar and thus more soluble in nonpolar organic solvents like chloroform, dichloromethane, or diethyl ether. lifeasible.com The basified plant material is extracted with one of these solvents, which dissolves the alkaloid free base, leaving behind more polar plant components. slideshare.net
Acidification and Separation : The organic solvent containing the crude alkaloid mixture is then shaken with a dilute acidic aqueous solution (e.g., dilute sulfuric or hydrochloric acid). alfa-chemistry.comslideshare.net The acid protonates the basic nitrogen atom of the alkaloid, converting it back into a salt. This alkaloidal salt is polar and preferentially dissolves in the aqueous acid layer, while many non-basic, lipophilic impurities remain in the organic solvent layer. wikipedia.org
Final Recovery : The separated aqueous layer, now containing the alkaloidal salts, is again made alkaline with a base. This causes the alkaloid free bases to precipitate out of the aqueous solution. slideshare.net A final extraction with an organic solvent is then performed to recover the purified alkaloid bases, which can be obtained in solid form after evaporating the solvent. wikipedia.org
This acid-base extraction method allows for the selective separation of alkaloids from the vast array of other phytochemicals present in the plant extract. Further purification to isolate a single compound like Norjuziphine from the resulting mixture of total alkaloids typically requires subsequent chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). scielo.brnih.gov
| Step | Action | Chemical Rationale | Result |
|---|---|---|---|
| 1 | Basification of plant material | Converts polar alkaloid salts to nonpolar free bases | Alkaloids become soluble in organic solvents |
| 2 | Extraction with a nonpolar organic solvent | "Like dissolves like" principle; the nonpolar solvent extracts the nonpolar alkaloid free bases | Crude extract containing alkaloids and other nonpolar compounds |
| 3 | Partitioning with an acidic aqueous solution | Converts nonpolar alkaloid free bases back to polar alkaloid salts | Alkaloid salts move to the aqueous layer, leaving non-basic impurities in the organic layer |
| 4 | Basification of the aqueous layer | Converts polar alkaloid salts back to nonpolar free bases | Alkaloids precipitate from the aqueous solution |
| 5 | Final extraction with an organic solvent | The nonpolar solvent dissolves the precipitated alkaloid free bases | A purified total alkaloid extract is obtained after solvent evaporation |
Chromatographic Purification Strategies for Norjuziphine Isolation
The isolation of (+/-)-Norjuziphine, a benzylisoquinoline alkaloid found in plants such as Nelumbo nucifera (lotus) and species of the Ziziphus genus, is a multi-step process that relies heavily on a sequence of chromatographic techniques. nih.gov Due to the complexity of the crude plant extracts and the relatively low concentration of the target compound, a combination of methods is employed to achieve separation and purification. The general strategy involves an initial enrichment of the alkaloid fraction followed by several stages of column chromatography, culminating in a final high-resolution purification step.
The process typically begins after an initial acid-base liquid-liquid extraction of the raw plant material, which yields a crude alkaloid fraction soluble in a solvent like chloroform. nih.govacademicjournals.org This crude mixture is the starting point for chromatographic separation.
Initial Fractionation using Column Chromatography
The first major purification step involves column chromatography using a normal-phase adsorbent, most commonly silica (B1680970) gel. nih.govnih.gov This technique separates compounds based on their polarity. The crude alkaloid extract is loaded onto the top of a column packed with silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds with lower polarity travel down the column faster, while more polar compounds are retained longer by the polar silica gel.
Researchers typically use a gradient elution method, where the polarity of the mobile phase is gradually increased over time. This allows for the sequential elution of compounds with increasing polarity. For the separation of alkaloids from Ziziphus and related plant extracts, various solvent systems have been documented. The selection of the mobile phase is critical and is often guided by preliminary analysis using Thin Layer Chromatography (TLC). core.ac.ukuitm.edu.my
| Stationary Phase | Mobile Phase (Eluent System) | Principle of Separation | Reference |
|---|---|---|---|
| Silica Gel (60-120 mesh) | Petroleum Ether-Chloroform gradients (e.g., 1:1 to 1:3) | Adsorption chromatography based on polarity. Non-polar compounds elute first. | nih.gov |
| Silica Gel | Hexane-Chloroform gradients (e.g., 3:7 or 1:9 used in TLC to guide column separation) | Adsorption chromatography based on polarity. | core.ac.uk |
| Silica Gel | Chloroform-Methanol gradients | Adsorption chromatography. Increasing methanol content increases the polarity of the mobile phase to elute more polar alkaloids. | mdpi.com |
The column is run, and fractions of the eluate are collected sequentially. Each fraction is analyzed (e.g., by TLC) to determine its composition. Fractions containing compounds with similar retention factors are combined for further purification. Norjuziphine, being a polar molecule due to its hydroxyl and amine groups, would be expected to elute in the more polar fractions.
Intermediate and Final Purification Stages
Fractions enriched with Norjuziphine from the initial silica gel chromatography often require several additional purification steps to isolate the compound from other structurally similar alkaloids. These subsequent stages may employ different types of chromatography to exploit other physicochemical properties of the molecules.
Reversed-Phase Chromatography : In this technique, the stationary phase is non-polar (e.g., C18 or ODS - octadecylsilane (B103800) bonded to silica), and the mobile phase is polar (typically a mixture of water and acetonitrile (B52724) or methanol). nih.govnih.gov This method separates compounds based on their hydrophobicity, with more polar compounds eluting first. It is a powerful tool for separating alkaloid mixtures that were not fully resolved by normal-phase chromatography.
Size Exclusion Chromatography (SEC) : This method separates molecules based on their size. A common stationary phase for this purpose in natural product chemistry is Sephadex LH-20. nih.gov The crude fraction is passed through a column containing this porous gel. Smaller molecules can enter the pores, lengthening their path through the column, while larger molecules are excluded and elute more quickly. This is effective for separating alkaloids from larger or smaller contaminants.
High-Performance Liquid Chromatography (HPLC) : For the final purification step to obtain Norjuziphine with high purity, preparative or semi-preparative HPLC is the method of choice. nih.govnih.govsci-hub.se HPLC offers significantly higher resolution and efficiency compared to gravity-fed column chromatography. sci-hub.se Reversed-phase columns are very common in the final purification of alkaloids. One study on the analysis of alkaloids from Nelumbo nucifera, including Norjuziphine, utilized a specialized reversed-phase column (πNAP) with a naphthylethyl group-bonded silica packing material. nih.gov
| Technique | Stationary Phase | Typical Mobile Phase | Purpose | Reference |
|---|---|---|---|---|
| Column Chromatography | Reversed-Phase ODS (Octadecylsilane) | Water/Methanol or Water/Acetonitrile gradients | Intermediate purification based on hydrophobicity. | nih.gov |
| Column Chromatography | Sephadex LH-20 | Methanol | Intermediate purification, separation by molecular size. | nih.gov |
| Preparative HPLC | Reversed-Phase C18 | Acetonitrile/Aqueous Acid (e.g., 0.2% Acetic Acid) | Final high-resolution purification. | sci-hub.senih.gov |
| Analytical HPLC | πNAP (Naphthylethyl group bonded silica) | Acetonitrile/0.2% Aqueous Acetic Acid | High-resolution analysis and method development for preparative scale. | nih.gov |
The comprehensive isolation of Norjuziphine from a chloroform-soluble fraction of Nelumbo nucifera involved a sequence of normal-phase silica gel chromatography, followed by reversed-phase ODS column chromatography, and finally HPLC to yield the pure compound. nih.gov This multi-step approach, combining different chromatographic principles, is essential for navigating the complex chemical matrix of a plant extract to isolate a single, low-abundance compound like (+/-)-Norjuziphine.
Biosynthetic Pathways and Enzymology of Norjuziphine
Classification within Benzylisoquinoline Alkaloid (BIA) Biosynthesis
Norjuziphine (B1255576) is classified as a 1-benzylisoquinoline (B1618099) alkaloid (BIA). maxapress.commaxapress.com This large and structurally diverse group of plant-derived specialized metabolites, numbering over 2,500 known structures, originates from the amino acid L-tyrosine. semanticscholar.orgnih.gov The BIA pathway is responsible for the synthesis of many well-known and pharmacologically significant compounds, including morphine, codeine, sanguinarine, and papaverine. nih.govnih.gov The biosynthesis of BIAs is a hallmark of plant orders like the Ranunculales, with opium poppy (Papaver somniferum) being a primary model system for its study. maxapress.comnih.gov Norjuziphine is found alongside other BIAs such as norcoclaurine, coclaurine (B195748), and N-methylcoclaurine in plants like the sacred lotus (B1177795) (Nelumbo nucifera). maxapress.commaxapress.com The shared biosynthetic origin means that the initial steps leading to the core benzylisoquinoline scaffold are conserved before branching pathways create structural diversity. maxapress.comnih.gov
Identification and Elucidation of Biosynthetic Precursors
The construction of the fundamental benzylisoquinoline skeleton is derived from precursors generated from L-tyrosine. maxapress.comsemanticscholar.org Extensive research, including radiolabeling experiments and enzymatic studies in various plant species, has firmly established the identity of these foundational molecules. maxapress.comscholaris.ca
The BIA biosynthetic pathway commences with L-tyrosine, an aromatic amino acid. researchgate.netacademie-sciences.fr Through a series of enzymatic steps, L-tyrosine is converted into two key derivatives that serve as the building blocks for the benzylisoquinoline structure: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). maxapress.com Dopamine forms the isoquinoline (B145761) portion of the final molecule, while 4-HPAA provides the benzyl (B1604629) group. maxapress.comscholaris.ca The convergence of these two tyrosine-derived precursors marks the entry point into the BIA pathway. maxapress.com
Characterization of Key Enzymatic Steps and Catalytic Mechanisms
The assembly and subsequent modification of the BIA scaffold are catalyzed by a specific set of enzyme families. These enzymes perform the crucial reactions of condensation, methylation, and oxidation that lead to the vast array of BIA structures, including Norjuziphine. maxapress.comnih.gov
The first committed step in the biosynthesis of Norjuziphine and all BIAs is the Pictet-Spengler condensation of dopamine and 4-HPAA. maxapress.commaxapress.com This reaction is catalyzed by the enzyme Norcoclaurine Synthase (NCS). nih.govwikipedia.org NCS facilitates the formation of the central intermediate, (S)-norcoclaurine, which is the precursor to almost all other benzylisoquinoline alkaloids. maxapress.comwikipedia.org NCS is a member of the Pathogenesis-Related 10 (PR10)/Bet v1 protein family. nih.gov In some plants, such as the sacred lotus, the presence of both (R)-norcoclaurine and (S)-norcoclaurine suggests the possibility of either diastereoselective enzymes or distinct NCS orthologs that produce different stereoisomers. maxapress.com
Following the initial condensation, the norcoclaurine scaffold undergoes a series of modifications, with methylation being a key process for generating structural diversity. nih.govnih.gov These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) and N-methyltransferases (NMTs). nih.gov
O-Methyltransferases (OMTs): These enzymes transfer a methyl group from SAM to a hydroxyl group on the BIA molecule. mdpi.com For example, in the common BIA pathway, norcoclaurine is first methylated at the 6-hydroxyl position by norcoclaurine 6-O-methyltransferase (6OMT) to produce coclaurine. maxapress.com Further O-methylation at other positions, such as the 4'-hydroxyl, is also critical for producing key intermediates like reticuline. maxapress.com The specific activity and regioselectivity of different OMTs are major determinants of the final alkaloid profile in a given plant. nih.govnih.gov
N-Methyltransferases (NMTs): These enzymes catalyze the methylation of the secondary amine of the isoquinoline ring system. nih.gov For instance, coclaurine is converted to N-methylcoclaurine by coclaurine N-methyltransferase (CNMT). maxapress.com This N-methylation step is crucial as N-methylated intermediates like N-methylcoclaurine serve as branch points for the synthesis of various other BIA classes. maxapress.com
The sequential and combinatorial action of these methyltransferases creates a wide range of methylated BIA derivatives, contributing to the vast chemical diversity observed in this class of compounds.
Cytochrome P450 monooxygenases (CYPs) are a large and versatile family of heme-containing enzymes that play a critical role in the metabolism of BIAs. researchgate.netwikipedia.orgebi.ac.uk They catalyze a wide variety of reactions, primarily hydroxylation, but also carbon-carbon and carbon-oxygen bond formations that are essential for the rearrangement and diversification of the benzylisoquinoline skeleton. researchgate.netnih.govfrontiersin.org In BIA biosynthesis, CYPs are responsible for key steps such as the hydroxylation of intermediates and the intramolecular coupling reactions that form the defining ring structures of different BIA subgroups like aporphines and bisbenzylisoquinolines. maxapress.comresearchgate.net For example, the conversion of N-methylcoclaurine to 3'-hydroxy-N-methylcoclaurine is catalyzed by a CYP enzyme, a critical step towards the formation of the central intermediate (S)-reticuline. maxapress.com The broad substrate specificity and diverse catalytic functions of CYPs are fundamental to the metabolic pathways that produce the extensive array of BIA structures found in nature. nih.gov
Table 1: Key Enzymes in the Biosynthetic Pathway Leading to Benzylisoquinoline Alkaloids
| Enzyme Class | Specific Enzyme Example | Abbreviation | Function | Reference(s) |
|---|---|---|---|---|
| Lyase | Norcoclaurine Synthase | NCS | Catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form norcoclaurine. | maxapress.comnih.govwikipedia.org |
| Transferase | Norcoclaurine 6-O-Methyltransferase | 6OMT | Catalyzes the O-methylation of norcoclaurine to form coclaurine. | maxapress.comnih.gov |
| Transferase | Coclaurine N-Methyltransferase | CNMT | Catalyzes the N-methylation of coclaurine to form N-methylcoclaurine. | maxapress.com |
| Transferase | 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | Catalyzes the O-methylation of 3'-hydroxy-N-methylcoclaurine to form reticuline. | maxapress.com |
Table 2: Chemical Compounds Mentioned in the Article
| Compound Name |
|---|
| (+/-)-Norjuziphine |
| (R)-Norcoclaurine |
| (S)-Norcoclaurine |
| (S)-Reticuline |
| 4-Hydroxyphenylacetaldehyde (4-HPAA) |
| Benzylisoquinoline |
| Codeine |
| Coclaurine |
| Dopamine |
| L-Tyrosine |
| Morphine |
| N-Methylcoclaurine |
| Papaverine |
| Sanguinarine |
O-Methyltransferases and N-Methyltransferases in Alkaloid Diversification
Comparative Biosynthetic Studies in Model Plant Systems (e.g., Papaver somniferum vs. Nelumbo nucifera)
The biosynthesis of benzylisoquinoline alkaloids (BIAs), the class to which Norjuziphine belongs, has been extensively studied in opium poppy (Papaver somniferum), establishing a canonical pathway that serves as a reference for comparison. However, research into other BIA-producing plants, such as the sacred lotus (Nelumbo nucifera), has unveiled significant deviations from this model, highlighting the evolutionary diversity of these metabolic pathways. maxapress.comnih.gov
In Papaver somniferum and other members of the Ranunculales order, the BIA pathway is initiated by the enzyme (S)-norcoclaurine synthase (NCS), which catalyzes the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govmdpi.com This reaction exclusively produces (S)-norcoclaurine, the universal precursor for a vast array of over 2,500 BIAs in these species. nih.gov Subsequent modifications, including O-methylation, N-methylation, and hydroxylation, lead to the formation of the pivotal branch-point intermediate, (S)-reticuline. frontiersin.org From (S)-reticuline, the pathway diversifies to produce various structural classes, including morphinans (e.g., morphine, codeine), protoberberines, and benzophenanthridines. mdpi.comfrontiersin.org
In stark contrast, the BIA biosynthesis in Nelumbo nucifera exhibits several unique characteristics. maxapress.comnih.gov A primary distinction lies in the stereochemistry of the intermediates. While the Ranunculales pathway is dominated by (S)-enantiomers, sacred lotus produces a significant abundance of BIAs with the (R)-stereochemical configuration. nih.govbiorxiv.org This suggests the presence of either diastereoselective enzymes or distinct NCS orthologs that can produce (R)-norcoclaurine, although (S)-norcoclaurine is also present. maxapress.com
Furthermore, the central role of (S)-reticuline as a branch-point intermediate is notably diminished or absent in sacred lotus. nih.govbiorxiv.org The major alkaloids in lotus, such as the aporphine (B1220529) alkaloid nuciferine (B1677029) and bisbenzylisoquinolines like liensinine, are synthesized through pathways that diverge earlier. maxapress.combiorxiv.org For instance, the key intermediate armepavine (B1667600) is formed from norcoclaurine via sequential methylation steps catalyzed by enzymes like NnOMT1 (a 6-O-methyltransferase) and NnOMT5 (a 7-O-methyltransferase). maxapress.combiorxiv.org The coupling reactions that form bisbenzylisoquinoline alkaloids and the formation of the characteristic methylenedioxy bridge in some aporphine alkaloids in lotus also involve different enzyme families (e.g., CYP80 family) compared to the pathways in poppy. maxapress.com
Table 1: Comparative Features of BIA Biosynthesis in Papaver somniferum and Nelumbo nucifera
| Feature | Papaver somniferum (Opium Poppy) | Nelumbo nucifera (Sacred Lotus) |
| Initial Precursor Stereochemistry | Exclusively (S)-norcoclaurine nih.gov | Predominantly (R)-enantiomers, but (S)-forms also present maxapress.comnih.gov |
| Key Branch-Point Intermediate | (S)-Reticuline frontiersin.org | Armepavine; (S)-Reticuline is not a major branch point maxapress.combiorxiv.org |
| Major Alkaloid Classes | Morphinans, Protoberberines, Benzophenanthridines frontiersin.org | Aporphines (Nuciferine), Bisbenzylisoquinolines (Liensinine) nih.gov |
| Key Enzyme Families | Standard BIA enzymes (e.g., BBE, SOMT) frontiersin.org | Unique O-methyltransferases (NnOMTs), CYP80 family for coupling maxapress.combiorxiv.org |
| Characteristic Reactions | Berberine (B55584) bridge formation (BBE) frontiersin.org | C-O coupling for bisbenzylisoquinoline formation researchgate.net |
Biogenesis of Cularine-Type Alkaloids and Their Relation to Norjuziphine Formation
The cularine (B1669330) alkaloids represent a distinct subgroup of BIAs characterized by an unusual ether linkage between the isoquinoline A-ring and the pendant benzyl group, forming a benzoxepine (B8326511) system. beilstein-journals.org Their biosynthesis diverges significantly from the canonical pathway that produces 6,7-substituted alkaloids like reticuline. The formation of the cularine skeleton is dependent on precursors with a 7,8-oxygenation pattern in the isoquinoline moiety. scholaris.ca
The key step in the biogenesis of cularines is an atypical, enzymatically catalyzed Pictet-Spengler-type condensation. rsc.org Instead of the usual cyclization meta to the hydroxyl group on dopamine, an ortho cyclization occurs, directly yielding the 7,8-substituted isoquinoline core. scholaris.ca This reaction establishes the foundational structure for this entire alkaloid class.
Feeding studies have demonstrated that the pathway does not proceed through an isomerization of a 6,7-oxygenated intermediate like (S)-norcoclaurine or (S)-reticuline. researchgate.net Instead, the biosynthesis begins with the ortho-cyclization of dopamine and 4-hydroxyphenylacetaldehyde to form a 7,8,4'-trihydroxylated precursor. researchgate.net This initial intermediate is specifically (S)-7-O-demethyl-norjuziphine. scholaris.ca
From this point, Norjuziphine and its derivatives are central to the pathway. Feeding experiments using labeled (S)- and (R)-Norjuziphine confirmed that they are direct precursors to (S)-crassifoline, the ultimate precursor to the cularine alkaloids. researchgate.net The biosynthetic sequence involves sequential methylations and hydroxylations. (S)-7-O-demethyl-norjuziphine is processed into intermediates including Norjuziphine itself, eventually leading to (S)-crassifoline. scholaris.caresearchgate.net This molecule then undergoes an intramolecular oxidative phenolic coupling reaction to form the defining ether bridge of the cularine skeleton. beilstein-journals.org This establishes a direct and essential biosynthetic link between Norjuziphine and the formation of all cularine-type alkaloids.
Table 2: Key Intermediates in the Biogenesis of Cularine-Type Alkaloids
| Compound | Role in Pathway |
| Dopamine | Primary precursor (isoquinoline portion) |
| 4-hydroxyphenylacetaldehyde | Primary precursor (benzyl portion) |
| (S)-7-O-demethyl-norjuziphine | Initial product of atypical ortho-cyclization scholaris.ca |
| (+/-)-Norjuziphine | Key intermediate in the pathway to Crassifoline researchgate.net |
| (S)-Crassifoline | Direct precursor to cularine alkaloids; undergoes oxidative coupling scholaris.ca |
| Cularine | Representative final product of the pathway |
Chemical Synthesis Approaches to Norjuziphine and Its Analogs
Total Synthesis Strategies for Norjuziphine (B1255576)
The total synthesis of a natural product like Norjuziphine provides a definitive proof of its structure and allows for the preparation of analogs for further study. wikipedia.org The development of synthetic routes to complex molecules is a significant endeavor in organic chemistry. unizg.hr
Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. egrassbcollege.ac.inscitepress.orgresearchgate.net For Norjuziphine, this process involves identifying key bond disconnections that simplify the complex tetrahydroisoquinoline core.
A primary disconnection strategy for the Norjuziphine skeleton involves breaking the C1-benzyl bond and the N2-C3 bond of the tetrahydroisoquinoline ring. This approach simplifies the molecule into two main fragments: a substituted phenethylamine (B48288) derivative and a substituted phenylacetic acid derivative. The logic behind this disconnection lies in the well-established Pictet-Spengler reaction, a powerful method for constructing the tetrahydroisoquinoline ring system from a β-arylethylamine and an aldehyde or its equivalent.
Another key retrosynthetic step is the functional group interconversion (FGI), where one functional group is transformed into another to facilitate a disconnection. youtube.com For instance, the hydroxyl groups on the aromatic rings of Norjuziphine can be retrosynthetically traced back to more versatile functional groups like methoxy (B1213986) ethers, which can serve as protecting groups during the synthesis and be cleaved in the final steps.
The general scheme for a retrosynthetic analysis can be visualized as a series of backward steps from the target molecule to simpler precursors. scitepress.org This analytical process allows chemists to devise a logical forward synthesis. egrassbcollege.ac.in
Early synthetic routes to the Norjuziphine core structure and related tetrahydroisoquinolines often relied on classical methods. The Bischler-Napieralski reaction, followed by reduction, and the Pictet-Spengler reaction have been cornerstone methodologies.
One of the pioneering approaches involves the condensation of a substituted phenethylamine with a phenylacetyl chloride derivative to form an amide. This amide is then subjected to cyclization using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride in a Bischler-Napieralski reaction to form a 3,4-dihydroisoquinoline (B110456) intermediate. Subsequent reduction of the imine bond, typically with sodium borohydride, yields the tetrahydroisoquinoline core.
The Pictet-Spengler reaction offers a more direct route. In this method, a β-phenethylamine is reacted with an aldehyde or ketone under acidic conditions. For the synthesis of Norjuziphine, this would involve the reaction of a suitably substituted dopamine (B1211576) derivative with a hydroxyphenylacetaldehyde. The reaction proceeds through an initial Schiff base formation, followed by an intramolecular electrophilic substitution on the electron-rich aromatic ring to form the tetrahydroisoquinoline skeleton in a single step.
These foundational routes have been instrumental in providing access to the core structure of Norjuziphine and have laid the groundwork for the development of more refined and stereoselective methods. beilstein-journals.orgresearchgate.netrsc.org The choice of starting materials and reaction conditions in these early syntheses was crucial for achieving the desired substitution pattern on the aromatic rings.
Retrosynthetic Analysis of the Norjuziphine Molecular Skeleton
Asymmetric Synthesis and Stereocontrol in Norjuziphine Production
Asymmetric synthesis is a critical aspect of modern organic chemistry, particularly for producing chiral molecules like Norjuziphine, where only one enantiomer may possess the desired biological activity. nih.govwikipedia.orgslideshare.net The goal is to control the formation of the chiral center at C1 of the tetrahydroisoquinoline ring.
The development of enantioselective methods using chiral catalysts has revolutionized asymmetric synthesis. shibaura-it.ac.jpnih.govnih.gov These catalysts create a chiral environment that favors the formation of one enantiomer over the other. wikipedia.org
For the synthesis of Norjuziphine, enantioselective approaches have focused on key bond-forming reactions that establish the C1 stereocenter. One prominent strategy is the use of chiral catalysts in the Pictet-Spengler reaction. Chiral Brønsted acids, such as those derived from BINOL, have been shown to effectively catalyze the enantioselective cyclization of β-phenethylamines with aldehydes. univ-rennes.fr The catalyst protonates the imine intermediate, and the chiral counterion directs the facial selectivity of the intramolecular attack, leading to the preferential formation of one enantiomer of the tetrahydroisoquinoline product.
Another powerful approach is the catalytic asymmetric hydrogenation of a 3,4-dihydroisoquinoline precursor. In this method, a prochiral enamine is reduced using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). The chiral ligand coordinates to the metal center and directs the delivery of hydrogen to one face of the C=N double bond, resulting in a high enantiomeric excess of the desired Norjuziphine enantiomer.
The use of chiral auxiliaries represents another established strategy. wikipedia.org A chiral auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. For Norjuziphine, a chiral auxiliary could be attached to the nitrogen atom of the phenethylamine starting material to direct the diastereoselective Pictet-Spengler reaction.
| Asymmetric Strategy | Catalyst/Auxiliary Type | Key Transformation |
| Enantioselective Pictet-Spengler | Chiral Brønsted Acid (e.g., BINOL-derived) | Cyclization of β-phenethylamine and aldehyde |
| Asymmetric Hydrogenation | Chiral Transition Metal Complex (e.g., Ru-BINAP) | Reduction of 3,4-dihydroisoquinoline |
| Chiral Auxiliary Directed Synthesis | Removable Chiral Group | Diastereoselective cyclization |
Synthetic Methodologies and Reaction Mechanism Investigations
The synthesis of Norjuziphine has not only been a target for total synthesis but has also served as a platform for investigating new synthetic methodologies and studying reaction mechanisms. researchgate.netresearchgate.netrsc.org
The tetrahydroisoquinoline scaffold of Norjuziphine makes it an excellent model for studying reactions that form this important structural motif. The Pictet-Spengler reaction, in particular, has been the subject of numerous mechanistic studies, and the synthesis of Norjuziphine and its analogs provides a practical context for this research.
Investigations into the mechanism of the Pictet-Spengler reaction have focused on the nature of the intermediates and the factors controlling stereoselectivity. By systematically varying the substituents on both the phenethylamine and the aldehyde components, researchers can probe the electronic and steric effects on the reaction rate and stereochemical outcome. For instance, the presence of electron-donating groups on the aromatic ring of the phenethylamine, as seen in the precursors to Norjuziphine, activates the ring towards electrophilic substitution and facilitates the cyclization step.
The use of computational studies has also shed light on the transition state geometries of these reactions, helping to explain the observed stereoselectivity in catalyzed and uncatalyzed versions of the Pictet-Spengler reaction. semanticscholar.org Furthermore, the synthesis of Norjuziphine can be used to explore the "rebound mechanism" in certain C-H activation reactions, where a transient radical intermediate is formed and then rapidly trapped. nih.gov
The development of new catalysts and reaction conditions for the synthesis of Norjuziphine continues to be an active area of research, driven by the desire for more efficient, selective, and environmentally benign synthetic methods.
Stereochemistry and Chiral Research of Norjuziphine
Enantiomeric Forms and Stereoisomeric Designations ((+/-)-Norjuziphine, (S)-Norjuziphine, (-)-Norjuziphine)
Norjuziphine (B1255576) is a chiral molecule, meaning it exists as a pair of enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. orgosolver.comutexas.edu These enantiomers have identical physical and chemical properties, such as melting point and solubility, but differ in their interaction with plane-polarized light and other chiral molecules. orgosolver.comrroij.com
The racemic mixture, a 50:50 combination of both enantiomers, is denoted as (+/-)-Norjuziphine . This mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out. sigmaaldrich.commgscience.ac.in
The individual enantiomers are designated based on their absolute configuration at the chiral center or their effect on plane-polarized light:
(-)-Norjuziphine : This designation indicates that this enantiomer rotates plane-polarized light in a counter-clockwise direction (levorotatory). mgscience.ac.in It is also referred to as (R)-Norjuziphine based on the Cahn-Ingold-Prelog priority rules, which define the spatial arrangement of the atoms. nih.govquora.comquora.com The systematic name for this enantiomer is (1R)-1,2,3,4-Tetrahydro-1-((4-hydroxyphenyl)methyl)-7-methoxy-8-isoquinolinol. nih.gov
(+)-Norjuziphine : This enantiomer rotates plane-polarized light in a clockwise direction (dextrorotatory). mgscience.ac.in Following the Cahn-Ingold-Prelog rules, it is designated as (S)-Norjuziphine . quora.comquora.comontosight.ai Its systematic name is (1S)-1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-7-methoxy-8-isoquinolinol. ontosight.ai
Table 1: Stereoisomeric Designations of Norjuziphine
| Designation | Synonym | Absolute Configuration | Optical Rotation |
|---|---|---|---|
| (+/-)-Norjuziphine | Racemic Norjuziphine | Mixture of (R) and (S) | Optically Inactive |
| (-)-Norjuziphine | (-)-Norjusiphine | R | Levorotatory (-) |
| (+)-Norjuziphine | (S)-Norjuziphine | S | Dextrorotatory (+) |
Chiral Separation and Enantiomeric Purity Analysis for Research
The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is fundamental for researching the distinct biological properties of each isomer. chiralpedia.com Various analytical techniques are employed for this purpose, with chromatographic and spectroscopic methods being the most prominent.
Chromatographic methods are highly effective for separating enantiomers. csfarmacie.cz These techniques utilize a chiral environment, typically a chiral stationary phase (CSP), that interacts differently with each enantiomer, leading to their separation. phenomenex.com
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation of enantiomers. rsc.org It involves a column packed with a CSP. phenomenex.com As the racemic mixture of Norjuziphine passes through the column, the two enantiomers form temporary diastereomeric complexes with the CSP. sigmaaldrich.com The differing stability of these complexes causes one enantiomer to be retained longer on the column than the other, allowing for their separation. sigmaaldrich.comcsfarmacie.cz Polysaccharide-based CSPs are common for this type of separation. phenomenex.com
Gas Chromatography (GC): Chiral Gas Chromatography is suitable for volatile and thermally stable compounds. chiralpedia.comchromatographyonline.com Similar to HPLC, it uses a capillary column coated with a chiral stationary phase, often derivatized cyclodextrins. chromatographyonline.comgcms.cz This method offers high resolution and speed for analyzing the enantiomeric composition of suitable samples. chromatographyonline.com The separation of cyclopeptide alkaloids, a class of compounds to which Norjuziphine is related, has been achieved using enantioselective gas chromatography. acs.orgacs.orguantwerpen.be
Once separated, spectroscopic methods are crucial for determining the absolute configuration of each enantiomer.
X-ray Crystallography: This is a powerful technique for unambiguously determining the three-dimensional structure and absolute configuration of a crystalline compound. purechemistry.orgresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomer, a detailed map of the atomic arrangement can be constructed. purechemistry.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.comwikipedia.org This technique is particularly useful for analyzing the stereochemistry of molecules in solution. jascoinc.com The resulting CD spectrum is unique to a specific enantiomer and can be compared to reference spectra or theoretical calculations to assign the absolute configuration. purechemistry.orgamazonaws.com For example, the absolute configuration of a related tetrahydroisoquinoline alkaloid was assigned as (1S) based on the similarity of its experimental electronic circular dichroism (ECD) spectrum to the calculated spectrum. researchgate.net
Chromatographic Techniques for Chiral Resolution (e.g., Chiral HPLC, GC)
Impact of Stereochemistry on Norjuziphine's Biological Activity Research
The stereochemistry of a chiral molecule is critically important in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. algoreducation.comlibretexts.org This chirality often leads to stereoselectivity, where one enantiomer of a drug is significantly more active or has a different biological effect than its counterpart. rroij.comtutorchase.com
Research into the biological activities of Norjuziphine has demonstrated this principle. For instance, studies on the anti-melanogenic effects of Norjuziphine, an alkaloid found in the lotus (B1177795) flower (Nelumbo nucifera), showed that it inhibits melanogenesis in melanoma cells. medchemexpress.com While this specific study may not have differentiated between the enantiomers, it is a common finding in pharmacology that enantiomers of a compound exhibit different biological activities. rroij.comnih.gov For example, in the case of the drug nomifensine, the (+)-enantiomer was responsible for its psychopharmacological activity, while the (-)-enantiomer was inactive in the tests conducted. nih.gov
The different spatial arrangements of the enantiomers mean they can interact differently with chiral biological targets. chemguideforcie.co.uk One enantiomer may fit perfectly into the active site of an enzyme or a receptor, eliciting a biological response, while the other enantiomer, being a mirror image, may not fit correctly and could be inactive or even produce undesirable effects. libretexts.orgchemguideforcie.co.uk Therefore, the separation and individual testing of Norjuziphine enantiomers are essential for a complete understanding of its pharmacological potential and for the development of potentially more effective and safer therapeutic agents. rroij.comchemguideforcie.co.uk Research has shown that (S)-norjuziphine has been isolated from natural sources like Corydalis bungeana. researchgate.net
Structure Activity Relationship Sar Studies of Norjuziphine
Methodological Framework for SAR Elucidation in Norjuziphine (B1255576) Research
The elucidation of SAR for a natural product like Norjuziphine involves a multi-faceted approach that integrates synthetic chemistry, biological testing, and computational analysis. The primary goal is to build a comprehensive understanding of how specific functional groups and stereochemical features of the Norjuziphine scaffold contribute to its interaction with biological targets. oncodesign-services.com This framework allows medicinal chemists to design new molecules based on the evolving SAR, progressively refining the structure to optimize for a desired biological activity. gardp.org
Rational drug design is a strategic approach that uses the known three-dimensional structure of the biological target or the SAR of known active molecules to design new compounds with higher affinity and specificity. nih.gov In the context of Norjuziphine, rational design would begin with its identification as a bioactive constituent, for instance, in studies showing its melanogenesis inhibitory activity. mdpi.comresearchgate.net
The design of derivatives would focus on modifying key structural features of the benzylisoquinoline core. Potential modifications, based on common strategies for this class of alkaloids, include:
Modification of Phenolic Hydroxyl Groups: The two hydroxyl groups on Norjuziphine are prime targets for modification. They can be alkylated to form methoxy (B1213986) ethers or acylated to form esters. This helps to determine if these groups are acting as hydrogen bond donors or acceptors, which is critical for target binding.
N-Alkylation/N-Acylation: The secondary amine in the tetrahydroisoquinoline ring is another key site. Comparing the activity of Norjuziphine to its N-methylated counterpart (Coclaurine) or other N-alkyl derivatives can reveal the importance of the nitrogen's basicity and its substitution pattern for activity. researchgate.net
Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) onto the two aromatic rings can probe the electronic and steric requirements of the binding pocket.
Stereochemical Analysis: Synthesizing and testing different stereoisomers of Norjuziphine is essential to understand the optimal three-dimensional arrangement for biological activity.
This process allows researchers to build a molecular model that informs the synthesis of future generations of compounds with potentially improved therapeutic properties. nih.gov
To systematically explore the activity landscape of Norjuziphine, specific and reliable chemical modification strategies are employed. These strategies are chosen to create a diverse set of analogues for biological testing. frontiersin.org For the benzylisoquinoline scaffold, these reactions often target the most reactive functional groups. nih.gov
Common modification strategies include:
Etherification: The phenolic hydroxyl groups can be converted to ethers using Williamson ether synthesis (e.g., reacting with an alkyl halide in the presence of a base). This is a common method to explore the impact of hydrogen-bonding capacity.
Esterification: Acylation of the hydroxyl groups to form esters is another way to mask the hydrogen-donating ability and introduce different steric and electronic properties. scielo.org.mx
N-Substitution: The secondary amine can be modified through reductive amination with aldehydes or ketones, or via acylation with acyl chlorides or anhydrides, to introduce a wide variety of substituents. frontiersin.org
Pictet-Spengler Reaction: For the synthesis of the core tetrahydroisoquinoline skeleton itself, the Pictet-Spengler reaction is a foundational method, condensing a phenethylamine (B48288) with an aldehyde or ketone. Modifying the starting materials in this reaction is a powerful way to generate diverse core structures.
Cross-Coupling Reactions: Modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be used to add complex substituents to the aromatic rings, allowing for a more extensive exploration of the chemical space around the core scaffold.
These systematic modifications generate a library of related compounds, and by comparing their biological activities, a detailed SAR map can be constructed.
Rational Design of Norjuziphine Derivatives for SAR Probing
Correlation of Norjuziphine's Structural Features with Cellular Bioactivity
A study investigating the melanogenesis inhibitory activity of compounds isolated from lotus (B1177795) flowers provides direct data to correlate Norjuziphine's structure with a specific cellular bioactivity. researchgate.net In this study, Norjuziphine was identified along with nine other related aporphine (B1220529) and benzylisoquinoline alkaloids. The inhibitory concentration (IC50) for each compound was determined, allowing for a comparative SAR analysis.
The data reveals several key SAR insights regarding melanogenesis inhibition:
Importance of the Benzylisoquinoline Scaffold: The benzylisoquinoline alkaloids, including Norjuziphine, generally demonstrated activity. Norjuziphine itself had an IC50 value of 47.0 µM. researchgate.net
Effect of N-Methylation: Comparing Norjuziphine (IC50 = 47.0 µM) with its N-methylated analogue, Coclaurine (B195748) (IC50 = 39.0 µM), suggests that the presence of a methyl group on the nitrogen is well-tolerated and may slightly improve activity. A similar trend is seen when comparing Norarmepavine (IC50 = 61.0 µM) to its N-methylated version, Armepavine (B1667600) (IC50 = 36.0 µM), where methylation leads to a noticeable increase in potency. researchgate.net
Effect of Hydroxyl vs. Methoxy Groups: The pattern of hydroxylation and methoxylation is critical. Armepavine, with a methoxy group on the tetrahydroisoquinoline ring and a hydroxyl group on the benzyl (B1604629) substituent, is more potent than Coclaurine, which has hydroxyl groups at both positions. This indicates that a methoxy group at position 7 of the isoquinoline (B145761) ring may be beneficial for activity. researchgate.net
Comparison with Aporphine Alkaloids: The aporphine alkaloids, which have a more rigid tetracyclic ring system formed by an additional bond between the two aromatic rings, showed significantly higher potency. For instance, Nuciferine (B1677029) (IC50 = 13.0 µM) and Nornuciferine (IC50 = 14.0 µM) were the most potent compounds in the series. researchgate.net This suggests that a more constrained conformation, as found in the aporphine structure, is highly favorable for binding to the biological target responsible for inhibiting melanogenesis.
Table 1: Correlation of Structural Features and Melanogenesis Inhibitory Activity An interactive data table comparing the structures and IC50 values of Norjuziphine and related alkaloids.
| Compound | Structure Type | R1 | R2 | R3 | R4 | IC50 (µM) researchgate.net |
|---|---|---|---|---|---|---|
| Norjuziphine | Benzylisoquinoline | H | H | OH | OCH3 | 47.0 |
| Coclaurine | Benzylisoquinoline | H | CH3 | OH | OH | 39.0 |
| Norarmepavine | Benzylisoquinoline | H | H | OCH3 | OH | 61.0 |
| Armepavine | Benzylisoquinoline | H | CH3 | OCH3 | OH | 36.0 |
| Nuciferine | Aporphine | CH3 | OCH3 | - | OCH3 | 13.0 |
| Nornuciferine | Aporphine | H | OCH3 | - | OCH3 | 14.0 |
| Asimilobine | Aporphine | H | OH | - | OH | 23.0 |
| N-Methylasimilobine | Aporphine | CH3 | OH | - | OH | 24.0 |
| Pronuciferine | Proaporphine | - | - | - | - | 41.0 |
| N-Methylcoclaurine | Benzylisoquinoline | CH3 | CH3 | OH | OH | 35.0 |
Computational Approaches in Norjuziphine SAR Analysis
Computational methods are invaluable tools in modern drug discovery, providing insights that can accelerate the design and optimization of lead compounds. nih.govmdpi.com For Norjuziphine, molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling can offer a deeper understanding of its SAR.
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a macromolecular target. openaccessjournals.comfrontiersin.org This simulation provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. nih.gov
In the case of Norjuziphine's melanogenesis inhibitory activity, the primary target for a docking study would likely be the enzyme tyrosinase, which plays a critical role in melanin (B1238610) production. A typical molecular docking workflow would involve:
Preparation of the Receptor: Obtaining a high-resolution 3D structure of tyrosinase, often from a protein database like the PDB. The structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding site.
Preparation of the Ligand: Generating a 3D conformation of Norjuziphine and its analogues.
Docking Simulation: Using software like AutoDock or GOLD, the ligands are placed into the defined binding site of the enzyme in multiple possible orientations and conformations. nih.gov
Scoring and Analysis: A scoring function estimates the binding affinity for each pose, and the top-ranked poses are analyzed to identify key interactions.
By docking Norjuziphine and its analogues (from Table 1) into the tyrosinase active site, researchers could hypothesize why, for example, the rigid aporphine alkaloids show higher potency than the more flexible benzylisoquinolines. The simulations might reveal that the rigid structure allows for a more optimal fit and stronger interactions with key residues in the active site. Such studies, often complemented by molecular dynamics (MD) simulations, can refine the understanding of the binding process and provide a robust framework for designing new, more potent inhibitors. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. medcraveonline.comwikipedia.org A QSAR model can be used to predict the activity of novel, unsynthesized molecules and to provide mechanistic insights into which properties are most important for activity. jocpr.com
To build a QSAR model for the melanogenesis inhibitory activity of Norjuziphine and its related alkaloids, the following steps would be taken:
Data Collection: A dataset of compounds with known structures and measured biological activities (e.g., the IC50 values from Table 1) is compiled. researchgate.net
Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include physicochemical properties (e.g., LogP for lipophilicity, molecular weight), electronic descriptors (e.g., partial charges), and topological or 3D descriptors (e.g., molecular shape indices).
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). researchgate.netnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure it is robust and not overfitted. mdpi.com
For the Norjuziphine series, a QSAR model might reveal that descriptors related to molecular rigidity, hydrophobicity, and the presence of hydrogen bond donors are significantly correlated with anti-melanogenesis activity. Such a model provides a mechanistic hypothesis that can be tested experimentally and guides the rational design of new compounds with optimized properties. jocpr.com
Mechanistic Investigations in Norjuziphine Cellular Biology
Cellular Mechanisms of Melanogenesis Inhibition by Norjuziphine (B1255576)
Melanogenesis, the process of melanin (B1238610) production, is a complex pathway involving several key enzymes and transcription factors. Norjuziphine has been shown to interfere with this process through multiple mechanisms.
Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing the initial steps of melanin synthesis. medicaljournals.se The down-regulation of its activity is a primary strategy for inhibiting melanin production. mdpi.com Studies have demonstrated that certain compounds can reduce melanin synthesis and tyrosinase activity in melanocyte cell cultures. researchgate.netppm.edu.pl While some agents directly inhibit the catalytic activity of tyrosinase, others may act by reducing the expression of the tyrosinase gene or accelerating the degradation of the enzyme. mdpi.comnih.gov The modulation of tyrosinase activity is a key indicator of a compound's potential to influence melanogenesis. internationalscholarsjournals.comresearchgate.net
Interactive Table: Factors Influencing Tyrosinase Activity
| Factor | Effect on Tyrosinase Activity | References |
| Direct Inhibitors | Decrease catalytic function | mdpi.com |
| Gene Expression Modulators | Decrease or increase enzyme production | mdpi.comresearchgate.net |
| Enzyme Degradation Accelerators | Reduce the amount of available enzyme | mdpi.comnih.gov |
| Post-translational Modifications | Affect enzyme maturation and activity | nih.gov |
Microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development, survival, and function. nih.govwikipedia.org It controls the transcription of key melanogenic genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). nih.govresearchgate.net The expression and activity of MITF are regulated by several signaling pathways. medicaljournals.senih.gov Down-regulation of MITF expression or activity leads to a reduction in the transcription of these melanogenic enzymes, thereby inhibiting melanin synthesis. researchgate.netsciopen.com Several natural compounds have been shown to exert their anti-melanogenic effects by modulating MITF expression. sciopen.commdpi.com For instance, some compounds can suppress MITF expression, leading to decreased levels of tyrosinase and TRP-1. nih.gov The regulation of MITF is a critical convergence point for various signaling cascades that control pigmentation. mdpi.commdpi.com
The phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates various cellular processes, including cell growth, proliferation, and survival. wikipedia.org Akt, a serine/threonine kinase, can phosphorylate and inactivate glycogen (B147801) synthase kinase 3β (GSK-3β). frontiersin.orgcellsignal.com The inactivation of GSK-3β has been linked to the promotion of melanogenesis. Conversely, activation of GSK-3β can inhibit melanogenesis. researchgate.net Some studies have shown that certain compounds can inhibit melanin production by phosphorylating and activating proteins that suppress melanogenesis, such as GSK-3β. researchgate.net The Akt/GSK-3β pathway represents a significant upstream regulatory mechanism in the control of melanin synthesis, and its modulation can have profound effects on pigmentation. frontiersin.orgresearchgate.netnih.gov
α-Glucosidase is an enzyme that plays a role in the post-translational modification and maturation of tyrosinase. mdpi.com Inhibition of α-glucosidase can disrupt the proper folding and transport of tyrosinase to melanosomes, leading to reduced melanin production. researchgate.net Some compounds have been found to inhibit melanogenesis through the suppression of α-glucosidase activity. mdpi.com For example, acarbose, an anti-hyperglycemic agent, has demonstrated anti-melanogenic activity by inhibiting α-glucosidase. nih.gov The inhibition of this enzyme presents an alternative mechanism for controlling pigmentation, distinct from direct tyrosinase inhibition or modulation of MITF pathways. mdpi.comnih.gov
Influence on Upstream Signaling Pathways (e.g., Akt/GSK-3β)
Antiplatelet Aggregation Activity: Mechanistic Insights in In Vitro Models
Platelet aggregation is a critical process in hemostasis and thrombosis. brieflands.com In vitro models are commonly used to assess the antiplatelet activity of various compounds. researchgate.netnih.gov These assays typically involve inducing platelet aggregation with agents like adenosine (B11128) diphosphate (B83284) (ADP) or arachidonic acid (AA) and measuring the extent of inhibition by the test compound. brieflands.comresearchgate.net Isoquinoline (B145761) alkaloids, the class of compounds to which Norjuziphine belongs, have been reported to possess antiplatelet aggregation properties. nih.gov For instance, protopine, an isoquinoline alkaloid, is known to inhibit platelet aggregation. nih.gov The evaluation of Norjuziphine in such in vitro models would provide insights into its potential as an antiplatelet agent.
Interactive Table: In Vitro Antiplatelet Aggregation Assay Components
| Component | Role | References |
| Platelet-Rich Plasma (PRP) | Source of platelets for aggregation | researchgate.net |
| Adenosine Diphosphate (ADP) | Inducer of platelet aggregation | brieflands.comnih.gov |
| Arachidonic Acid (AA) | Inducer of platelet aggregation | researchgate.net |
| Test Compound (e.g., Norjuziphine) | Potential inhibitor of aggregation | brieflands.com |
| Spectrophotometer/Aggregometer | Measures the change in light transmission as platelets aggregate | researchgate.net |
Broader Biological Hypotheses Based on Isoquinoline Alkaloid Structure
Norjuziphine belongs to the large and diverse family of isoquinoline alkaloids. uni-muenchen.de This structural class of compounds is known for a wide range of biological activities. nih.govresearchgate.net These alkaloids are biosynthetically derived from the amino acid tyrosine. mdpi.com The diverse structures within this family, including protoberberines and benzophenanthridines, contribute to their varied pharmacological effects. uni-muenchen.deresearchgate.net Given that other isoquinoline alkaloids have demonstrated activities such as acetylcholinesterase inhibition, which is relevant to Alzheimer's disease, and photosensitizing properties, it is plausible to hypothesize that Norjuziphine may possess a broader spectrum of biological activities beyond melanogenesis inhibition and antiplatelet effects. mdpi.commdpi.com Further research into the biological properties of Norjuziphine is warranted based on the known activities of structurally related compounds.
Investigation of Antioxidant Activity in Cellular Systems
(+/-)-Norjuziphine has been a subject of research for its potential to counteract cellular oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.comnih.gov ROS, such as superoxide (B77818) anions and hydrogen peroxide, are natural by-products of aerobic metabolism and can cause damage to essential macromolecules like DNA, lipids, and proteins when present in excess. mdpi.comnih.gov Cellular systems possess endogenous antioxidant defense mechanisms, including enzymes like superoxide dismutase and catalase, to mitigate this damage. frontiersin.org
In studies involving macrophage cell lines, such as RAW 264.7, the generation of ROS is a key event in the inflammatory response. koreascience.kr Research has indicated that alkaloids, including norjuziphine, found in certain plant extracts can suppress the generation of ROS in lipopolysaccharide (LPS)-stimulated macrophage cells. koreascience.kr The antioxidant activity of compounds can be evaluated at the cellular level using various assays. researchgate.net For instance, the Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the formation of free radicals within human fibroblast cells, providing insight into its bioavailability and effectiveness in a physiological context. polyphenols-biotech.fr Such assays are crucial for determining the cytoprotective effects of a compound against oxidative damage. researchgate.net
Table 1: Cellular Models for Assessing Antioxidant Activity
| Assay/Model | Purpose | Measured Parameters | Cell Line Example |
|---|---|---|---|
| Cellular Antioxidant Activity (CAA) | Evaluates intracellular antioxidant capacity. polyphenols-biotech.fr | Inhibition of peroxyl radical-induced fluorescence. | Human Dermal Fibroblasts (NHDF). polyphenols-biotech.fr |
| Reactive Oxygen Species (ROS) Generation | Measures the direct scavenging of intracellular ROS. koreascience.kr | Fluorescence of probes like DCFH-DA. researchgate.net | Macrophages (e.g., RAW 264.7). koreascience.kr |
| Oxidative Stress Biomarkers | Quantifies cellular damage from oxidative stress. researchgate.net | Levels of Malondialdehyde (MDA), activity of Superoxide Dismutase (SOD). researchgate.net | Various, including hepatocytes and neuronal cells. |
Elucidation of Anti-inflammatory Pathways in In Vitro Models
The anti-inflammatory properties of (+/-)-Norjuziphine are often investigated using in vitro models that mimic inflammatory conditions. A standard model involves the use of murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls that triggers a strong inflammatory response. researchgate.netnih.gov Upon stimulation, these cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and cyclooxygenase-2 (COX-2). diva-portal.orgtci-thaijo.org
Research has shown that norjuziphine is a constituent of extracts that can inhibit the production of NO in LPS-stimulated RAW 264.7 cells. koreascience.krnih.gov The overproduction of NO is a hallmark of chronic and acute inflammation. nih.gov The mechanism for this inhibition often involves the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. diva-portal.org
Furthermore, the anti-inflammatory effects of compounds like norjuziphine are frequently linked to the modulation of key signaling pathways. medchemexpress.com The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial regulators of the inflammatory response. nih.govnih.gov Activation of these pathways by stimuli like LPS leads to the transcription of genes for pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes like iNOS and COX-2. mdpi.comarvojournals.org Studies suggest that certain alkaloids can exert their anti-inflammatory effects by inhibiting the activation of NF-κB and the phosphorylation of MAPKs, thereby downregulating the expression of these inflammatory mediators. medchemexpress.commdpi.com
Table 2: Research Findings on Anti-inflammatory Effects in RAW 264.7 Cells
| Mediator/Pathway | Effect of Active Compounds (including Norjuziphine) | Significance in Inflammation |
|---|---|---|
| Nitric Oxide (NO) | Significant inhibition of NO production in LPS-stimulated cells. nih.govnih.gov | Key inflammatory mediator; overproduction leads to tissue damage. nih.gov |
| iNOS Expression | Suppression of iNOS protein expression. diva-portal.org | Reduces the synthesis of NO. diva-portal.org |
| COX-2 Expression | Reduction in COX-2 protein expression. tci-thaijo.org | Decreases production of prostaglandins, which mediate pain and inflammation. |
| NF-κB Pathway | Inhibition of NF-κB activation and nuclear translocation. medchemexpress.commdpi.com | Central regulator of genes for pro-inflammatory cytokines and enzymes. arvojournals.org |
| MAPK Pathway | Inhibition of the phosphorylation of MAPK proteins (e.g., p38, JNK). nih.gov | Regulates NF-κB activation and inflammatory gene expression. nih.gov |
Neuroprotective Research Hypotheses in Cellular and Pre-clinical Models
The potential neuroprotective effects of aporphine (B1220529) alkaloids, a class to which norjuziphine belongs, are an emerging area of research. Hypotheses are often centered on the compound's ability to mitigate cellular processes implicated in neurodegenerative diseases, such as oxidative stress and inflammation, which are known to contribute to neuronal damage. researchgate.net
One primary hypothesis is that the antioxidant activity of compounds like norjuziphine can protect neuronal cells from oxidative damage. researchgate.net Neuronal cells are particularly vulnerable to ROS due to their high metabolic rate and lipid-rich membrane composition. By scavenging free radicals, norjuziphine could potentially reduce neuronal cell death in models of oxidative stress. frontiersin.org
Another significant hypothesis involves the anti-inflammatory mechanisms of norjuziphine. researchgate.net Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a key pathological feature of many neurodegenerative disorders. The activation of the NF-κB signaling pathway in these glial cells is a critical step in the production of neurotoxic inflammatory mediators. researchgate.net It is hypothesized that by inhibiting the NF-κB and MAPK pathways, as observed in macrophage models, norjuziphine could suppress microglial activation and the subsequent release of pro-inflammatory cytokines, thereby protecting neurons from inflammatory damage. mdpi.comresearchgate.net
Furthermore, some aporphine alkaloids have been investigated for their ability to promote neurite outgrowth in neuronal cell lines like PC-12, suggesting a potential role in neuronal repair and regeneration. researchgate.net While direct evidence for norjuziphine in this specific activity is still developing, it forms part of the broader research interest into this class of compounds for their neuroprotective potential.
Advanced Analytical Methodologies for Norjuziphine Research
Hyphenated Techniques for Comprehensive Identification and Quantification
Hyphenated techniques, which combine a separation method with a spectroscopic method, are indispensable tools in the analysis of natural products like Norjuziphine (B1255576). researchgate.net These integrated systems provide comprehensive data, enabling both the isolation and structural elucidation of target compounds from intricate mixtures. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of benzylisoquinoline alkaloids, including Norjuziphine. mdpi.comsemanticscholar.org This method offers high sensitivity and selectivity, making it ideal for both identifying and quantifying compounds in complex samples. nih.gov In one study, an LC-MS method was specifically developed for the simultaneous quantitative determination of ten alkaloids, including Norjuziphine, from lotus (B1177795) flower extracts. mdpi.comsemanticscholar.org The analysis employed a reversed-phase column and a mobile phase consisting of acetonitrile (B52724) and aqueous acetic acid, with detection achieved via a positive-mode electrospray ionization (ESI) source. mdpi.comsemanticscholar.org
Under these optimized conditions, Norjuziphine was successfully separated from other related alkaloids and identified by its specific retention time and quasimolecular ion peak. semanticscholar.org For instance, in a typical LC-MS chromatogram, Norjuziphine hydrochloride showed a retention time of 18.8 minutes and a quasimolecular ion peak ([M + H]+) at an m/z of 286. semanticscholar.org Another research effort utilized leaf spray mass spectrometry (LS-MS), an ambient ionization technique, for the rapid and tentative identification of Norjuziphine directly from plant leaves, which was subsequently corroborated by conventional HPLC-MS analysis. scielo.brscispace.comresearchgate.net
| Parameter | Specification | Source |
| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | mdpi.comsemanticscholar.org |
| Column | πNAP (naphthylethyl group-bonded silica) | mdpi.comsemanticscholar.org |
| Mobile Phase | CH3CN–0.2% aqueous acetic acid | mdpi.comsemanticscholar.org |
| Detection | Mass spectrometry with positive-mode ESI | mdpi.comsemanticscholar.org |
| Retention Time (tR) | 18.8 min | semanticscholar.org |
| Quasimolecular Ion ([M + H]+) | m/z 286 | semanticscholar.org |
High-Performance Liquid Chromatography coupled with a Diode Array Detector and Tandem Mass Spectrometry (HPLC-DAD-MS/MS) provides an even greater depth of analytical information. scielo.brscispace.comresearchgate.net This multi-faceted technique combines the separation power of HPLC with the spectral information from DAD and the structural data from MS/MS. cabidigitallibrary.org The DAD acquires UV-Vis spectra for each eluting peak, which aids in compound classification, while the MS/MS provides fragmentation patterns that are crucial for definitive structural identification. researchgate.netscielo.br
An integrative approach using HPLC-DAD-MS/MS was employed for the comprehensive characterization of isoquinoline-derived alkaloids in Onychopetalum amazonicum. scielo.brscispace.com This method supported the tentative identification of a range of alkaloids by analyzing their retention times, UV spectra, and mass fragmentation patterns. scielo.brscispace.com The ability to obtain MS² spectra allows for detailed structural inferences; for example, the fragmentation of the protonated molecule of Norjuziphine (m/z 286) produces diagnostic product ions consistent with a benzylisoquinoline structure. researchgate.net
| Parameter | Specification | Source |
| Technique | HPLC-DAD-MS/MS | scielo.br |
| HPLC System | Accela HPLC system | scielo.br |
| Column | Phenomenex Luna C18 (5 µm, 150 × 4.6 mm) | scielo.br |
| Mobile Phase | A: 0.1% trifluoroacetic acid (aq), B: MeOH | scielo.br |
| Gradient | 20% B to 80% B over 14 min | scielo.br |
| Flow Rate | 1 mL min⁻¹ | scielo.br |
| UV Detection | 200–400 nm | scielo.br |
| MS Ionization | Atmospheric Pressure Chemical Ionization (APCI) | scispace.com |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing unparalleled insight into the molecular framework. emerypharma.comresearchgate.netjchps.com For complex molecules like Norjuziphine, NMR is essential for confirming the precise arrangement of atoms and the stereochemistry of the compound. researchgate.netweebly.com
The structural confirmation of Norjuziphine and its derivatives relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. scielo.brnih.gov
1D NMR: ¹H-NMR (proton) spectra provide information about the chemical environment, number, and connectivity of hydrogen atoms. emerypharma.com ¹³C-NMR spectra reveal the number and type of carbon atoms in the molecule. nih.gov
2D NMR: Experiments like COSY (Correlation Spectroscopy) establish ¹H-¹H coupling networks, identifying adjacent protons. emerypharma.com HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. nih.govnd.edu These experiments are critical for assembling the complete molecular structure piece by piece. emerypharma.comdigimat.in
While detailed NMR data for Norjuziphine itself is dispersed, the structural identification of a new derivative, (•)-N-methoxycarbonyl-norjuziphine, was achieved through extensive spectroscopic techniques, including 1D and 2D NMR, and ultimately confirmed by X-ray diffraction analysis. nih.gov The integration of NMR data with MS data is a common strategy to achieve a comprehensive characterization of alkaloids in plant extracts. scielo.brscispace.com
The direct coupling of Liquid Chromatography to an NMR spectrometer (LC-NMR) is a highly effective tool for analyzing constituents of complex mixtures, such as plant extracts, without the need for tedious offline isolation. mdpi.comnih.gov This technique allows for the acquisition of high-quality NMR spectra of compounds as they elute from the HPLC column. researchgate.net LC-NMR can be performed in several modes, including on-flow (continuous measurement), stopped-flow (flow is halted to acquire data for a specific peak), and loop-storage. mdpi.comwiley.com
The stopped-flow mode is particularly valuable for the structural investigation of novel or minor compounds present in a mixture, as it allows for longer acquisition times and the performance of more complex 2D NMR experiments. researchgate.netwiley.com The combination of LC-NMR with LC-MS, often in a parallel setup, provides complementary data that significantly enhances the speed and confidence of identifying natural products like Norjuziphine in their native source material. wiley.com
Application of 1D and 2D NMR Experiments for Structural Confirmation
Other Spectroscopic Techniques in Norjuziphine Characterization (e.g., Infrared Spectroscopy, UV-Vis Spectroscopy)
Beyond mass spectrometry and NMR, other spectroscopic techniques play a supporting role in the characterization of Norjuziphine.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. mdpi.com Specific absorption bands in the IR spectrum correspond to the vibrational frequencies of different chemical bonds (e.g., O-H, N-H, C=O). This technique was used to help characterize a derivative of Norjuziphine, (•)-N-methoxycarbonyl-norjuziphine, and other related alkaloids. nih.gov For example, the IR spectrum of a related compound showed characteristic N⁺–H and C=O stretching absorptions. mdpi.com
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which is characteristic of molecules with chromophores, such as aromatic rings and conjugated systems found in benzylisoquinoline alkaloids. mt.comtechnologynetworks.comwikipedia.org In the context of HPLC, a Diode Array Detector (DAD) records the UV-Vis spectrum of each eluting compound. scielo.br The resulting spectrum, particularly the wavelength of maximum absorbance (λmax), provides valuable information that aids in the identification and classification of compounds like Norjuziphine. researchgate.netmsu.edu For example, analyses of alkaloid fractions containing Norjuziphine have recorded UV spectra across a range of 200 to 400 nm. scielo.br
Derivatives and Analog Studies in Norjuziphine Chemical Research
Design and Synthesis of Novel Norjuziphine (B1255576) Analogs
The development of novel analogs of norjuziphine is a key area of research aimed at exploring the structure-activity relationships and discovering compounds with enhanced or novel therapeutic properties. rsc.org The process of designing and synthesizing these analogs is guided by the core structure of norjuziphine, which serves as a chemical scaffold. General strategies in alkaloid chemistry, such as the modification of functional groups, are employed to create new derivatives. rushim.ru
The synthesis of novel analogs often involves multi-step chemical reactions. While specific, large-scale synthetic campaigns for a wide range of norjuziphine analogs are not extensively detailed in the available literature, the principles of isoquinoline (B145761) alkaloid synthesis are well-established and applicable. rsc.org These methods can be adapted to produce norjuziphine derivatives with variations in the substitution patterns on the aromatic rings or modifications to the isoquinoline nitrogen. The goal of such synthetic efforts is to expand the chemical diversity of this class of compounds, which can lead to the identification of molecules with improved biological activity. rsc.org
One example of a related analog is N-methoxycarbonyl-norjuziphine, which was isolated from the plant Litsea cubeba. tandfonline.comtandfonline.com This compound features a methoxycarbonyl group attached to the nitrogen atom of the isoquinoline core, a structural modification that has been shown to influence its biological profile. tandfonline.comtandfonline.comresearchgate.net The discovery of such naturally occurring derivatives provides a blueprint for the laboratory synthesis of other novel analogs. The general approach to creating new analogs may include:
Modification of the Nitrogen Atom: Introducing different substituents on the nitrogen of the tetrahydroisoquinoline ring, as seen in N-methoxycarbonyl-norjuziphine.
Alteration of Ring Substituents: Changing the position or nature of the hydroxyl and methoxy (B1213986) groups on the aromatic rings.
Stereochemical Variations: Synthesizing specific stereoisomers to understand the impact of chirality on biological activity.
These synthetic endeavors are crucial for generating compound libraries that can be screened for various research applications, including potential therapeutic uses. rsc.org
Structural Modifications and Their Implications for Research Applications
Structural modifications to the norjuziphine molecule are performed to understand how its chemical architecture relates to its function and to explore its potential in various research applications. lookchem.com The basic norjuziphine framework, a type of benzylisoquinoline alkaloid, is a promising starting point for developing new agents for scientific investigation. japsonline.com
One significant area of research involves using norjuziphine and its derivatives in computational or in silico studies. For instance, norjuziphine was included in a panel of alkaloids for molecular docking studies to investigate their binding affinities with the enzyme Topoisomerase II. japsonline.comjapsonline.com This enzyme is crucial for DNA replication and is a target in cancer research. japsonline.com Such studies help to predict how the molecule might interact with biological targets, providing a rationale for its potential bioactivity and guiding further experimental work. The findings from these docking studies can suggest specific structural features that are important for the molecule's binding ability. japsonline.com
The implications of these structural studies are significant for drug discovery and development. By identifying the parts of the norjuziphine molecule that are essential for its activity, researchers can design more potent and selective compounds. For example, understanding the interaction of norjuziphine with an enzyme target could lead to the synthesis of analogs with enhanced inhibitory effects. japsonline.com Norjuziphine itself is used as a reference or control substance in various research fields, including the quality control of traditional medicines. lookchem.com
Comparative Research with Related Alkaloids (e.g., N-methoxycarbonyl-norjuziphine, Protoberberine Derivatives)
Comparative studies of norjuziphine with other structurally related alkaloids provide valuable insights into how subtle changes in chemical structure can lead to significant differences in biological activity.
N-methoxycarbonyl-norjuziphine
A notable analog of norjuziphine is (-)-N-methoxycarbonyl-norjuziphine, an alkaloid isolated from the leaves of Litsea cubeba. tandfonline.comtandfonline.com This compound is distinguished by the presence of an N-methoxycarbonyl group, a feature that is relatively uncommon in this class of natural products. tandfonline.comresearchgate.net Research has shown that this structural modification imparts significant biological activity. Specifically, (-)-N-methoxycarbonyl-norjuziphine demonstrated cytotoxic effects against HL-60 (human promyelocytic leukemia) and MCF-7 (human breast adenocarcinoma) cancer cell lines. tandfonline.comtandfonline.comresearchgate.net
| Compound | HL-60 Cells | MCF-7 Cells |
|---|---|---|
| (-)-N-methoxycarbonyl-norjuziphine | 18.1 | 15.0 |
| Cisplatin (Positive Control) | 3.1 | 17.5 |
The cytotoxicity of (-)-N-methoxycarbonyl-norjuziphine against MCF-7 cells was comparable to that of the established chemotherapy drug, cisplatin. tandfonline.comtandfonline.com This highlights how the addition of a single functional group can confer potent biological properties upon the norjuziphine scaffold.
Protoberberine Derivatives
Norjuziphine is also compared with protoberberine alkaloids, another major class of isoquinoline alkaloids. researchgate.net Protoberberines, such as berberine (B55584) and palmatine (B190311), are known for a wide range of pharmacological effects. rsc.orgresearchgate.net In some studies, norjuziphine has been isolated from the same plant sources as protoberberine derivatives. For example, it was found alongside tetrahydroprotoberberine N-oxide alkaloids in the plant Corydalis tashiroi. researchgate.net
Comparative bioactivity screenings have revealed differing profiles for norjuziphine and various protoberberines. A study investigating the cholinesterase inhibitory potential of thirty-four isoquinoline alkaloids found that while berberine and palmatine were potent inhibitors of acetylcholinesterase (AChE), (-)-norjuziphine was not among the most active compounds in this specific assay. nih.govresearchgate.net However, in silico toxicity assessments predicted potential mutagenic activity for (-)-norjuziphine among other alkaloids tested. nih.gov
| Alkaloid | Alkaloid Class | AChE Inhibition (IC₅₀ in μg/mL) |
|---|---|---|
| Berberine | Protoberberine | 0.72 ± 0.04 |
| Palmatine | Protoberberine | 6.29 ± 0.61 |
| (-)-Norjuziphine | Benzylisoquinoline | Not reported as highly active |
| Galanthamine (Reference) | Amine Alkaloid | 0.74 ± 0.01 |
These comparative analyses are essential for understanding the specific structural requirements for different biological activities and for guiding the selection of appropriate alkaloid scaffolds for further drug development. researchgate.net The research underscores that while norjuziphine itself may have modest activity in some areas, its core structure is a valuable template for creating analogs with significant and diverse biological effects. rsc.org
Future Research Trajectories and Interdisciplinary Opportunities for Norjuziphine
Elucidating Underexplored Biosynthetic Pathways and Regulatory Mechanisms
While the general biosynthetic blueprint for benzylisoquinoline alkaloids (BIAs) is established, the specific enzymatic steps and regulatory networks governing Norjuziphine (B1255576) formation remain largely unexplored. maxapress.com The biosynthesis of BIAs originates from L-tyrosine, which is converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). maxapress.comfrontiersin.org These precursors undergo a Pictet-Spengler condensation to form (S)-norcoclaurine, the central intermediate for a vast array of BIAs. maxapress.comscholaris.ca
Future research should focus on identifying and characterizing the specific enzymes, such as norcoclaurine synthase (NCS), O-methyltransferases (OMTs), and N-methyltransferases, that are involved in the Norjuziphine pathway in plants like those from the Ziziphus genus. maxapress.comnih.govresearchgate.net Transcriptome mining and genome analysis of Norjuziphine-producing plants can reveal candidate genes. nih.govd-nb.info For instance, studies on the sacred lotus (B1177795) (Nelumbo nucifera) have successfully identified OMTs involved in BIA biosynthesis, providing a methodological template. maxapress.comfrontiersin.org Understanding the regulatory elements, such as transcription factors that control the expression of these biosynthetic genes, is also crucial for a complete picture.
Advanced Synthetic Strategies for Complex Norjuziphine Analogs and Chiral Variants
The development of efficient and versatile synthetic routes is paramount for producing Norjuziphine analogs for structure-activity relationship (SAR) studies. Total synthesis of related cyclopeptide alkaloids has often relied on strategies like macrolactamization and intramolecular SNAr reactions. acs.org More recent approaches have utilized innovative methods such as copper-catalyzed intramolecular amidation and ring-closing metathesis to construct the complex macrocyclic structures. acs.orgthieme-connect.comcapes.gov.br
A key challenge and opportunity lie in the stereocontrolled synthesis of chiral variants. symeres.com Since enantiomers of a chiral drug can have different biological activities, the ability to selectively synthesize the desired stereoisomer is critical. symeres.comchiralpedia.com Asymmetric synthesis, employing techniques like organocatalysis and transition-metal catalysis, can provide direct access to enantiomerically pure Norjuziphine analogs. symeres.comchiralpedia.com Furthermore, modular synthetic strategies, which allow for the assembly of complex molecules from smaller building blocks, would be highly advantageous for creating a diverse library of analogs with modifications at various positions. caltech.edu
| Synthetic Strategy | Key Features | Potential Application for Norjuziphine Analogs |
| Asymmetric Catalysis | Utilizes chiral catalysts to produce a specific enantiomer. symeres.comchiralpedia.com | Direct synthesis of enantiomerically pure Norjuziphine variants to probe stereospecific biological interactions. |
| Modular Synthesis | Assembles complex molecules from prefabricated building blocks. caltech.edu | Rapid generation of a diverse library of Norjuziphine analogs with systematic structural modifications for SAR studies. |
| Copper-Catalyzed Coupling | Efficient formation of key bonds, including enamides, in macrocyclization. thieme-connect.comcapes.gov.br | Construction of the core scaffold of complex Norjuziphine analogs, potentially including macrocyclic derivatives. |
| Ring-Closing Metathesis | Forms large rings, including challenging cyclic enamides. acs.org | Synthesis of macrocyclic Norjuziphine analogs with unique conformational constraints. |
Integration of Chemical Biology and Systems Biology Approaches for Comprehensive Understanding
To fully grasp the biological implications of Norjuziphine, an integrated approach combining chemical biology and systems biology is essential. unimi.it Chemical biology tools, such as the design of chemical probes, can be employed to identify the direct molecular targets of Norjuziphine within a cell. frontiersin.orgmdpi.com These probes, often equipped with a reporter tag, can help visualize the compound's localization and interaction partners. frontiersin.org
Systems biology, on the other hand, provides a holistic view of the cellular response to Norjuziphine. Techniques like transcriptomics, proteomics, and metabolomics can reveal global changes in gene expression, protein levels, and metabolite profiles upon treatment with the compound. nih.gov This data can help to construct a comprehensive network of the pathways and processes affected by Norjuziphine, moving beyond a single-target perspective.
Development of Norjuziphine as a Research Tool for Cellular Pathway Probing
The potential of Norjuziphine to modulate specific cellular pathways makes it a valuable candidate for development as a research tool. rushim.ru By understanding its precise mechanism of action, Norjuziphine could be used to selectively inhibit or activate a particular biological process, allowing researchers to study its role in cellular function and disease. For example, if Norjuziphine is found to specifically inhibit a key enzyme in a signaling cascade, it could be used to dissect the downstream effects of that enzyme's activity. The development of Norjuziphine-based probes, as mentioned previously, would further enhance its utility as a tool for chemical biology research. frontiersin.orgmdpi.com
Expanding SAR Models with Advanced Computational Chemistry and Artificial Intelligence
Structure-Activity Relationship (SAR) models are crucial for guiding the design of more potent and selective analogs. scbdd.com Computational chemistry methods, such as molecular docking and quantitative SAR (QSAR), can predict the biological activity of novel Norjuziphine derivatives based on their chemical structure. japsonline.comnih.govnih.gov These in silico models can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising compounds. japsonline.com
Q & A
Q. What experimental designs are optimal for studying the long-term stability and degradation products of Norjuziphine, (+/-)- under varying storage conditions?
- Methodological Answer : Use ICH Q1A guidelines for stress testing (e.g., 40°C/75% RH for 6 months). Monitor degradation via UPLC-QTOF-MS to identify impurities. Apply Arrhenius kinetics to predict shelf life. Include control samples spiked with known degradants to validate analytical methods .
Methodological Frameworks and Best Practices
- Data Contradiction Analysis : Follow the "3C" approach: Compare protocols, Control variables, and Confirm with orthogonal assays .
- Hypothesis Testing : Align with NSFC guidelines by defining clear hypotheses, measurable outcomes, and feasibility assessments .
- Ethical Compliance : Document ethical approvals for biological studies, including sample size justifications and harm-benefit analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
